Methyl 6-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate
Description
This compound features a unique 6-azaspiro[2.5]octane core, a bicyclic system comprising a six-membered ring fused to a smaller three-membered ring. The 4-methyl-1,2,3-thiadiazole-5-carbonyl substituent introduces a sulfur-containing heterocycle with a methyl group at position 4, while the methyl carboxylate group provides ester functionality.
Properties
IUPAC Name |
methyl 6-(4-methylthiadiazole-5-carbonyl)-6-azaspiro[2.5]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-8-10(20-15-14-8)11(17)16-5-3-13(4-6-16)7-9(13)12(18)19-2/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVQDZRNIBOGQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC3(CC2)CC3C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article focuses on its synthesis, characterization, and various biological activities, particularly its antimicrobial properties.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- CAS Number : 2034551-87-4
- Molecular Formula : C12H14N4O2S
- Molecular Weight : 295.36 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives of 4-methyl-1,2,3-thiadiazole, which includes this compound.
Minimum Inhibitory Concentration (MIC)
A study reported that derivatives of 4-methyl-1,2,3-thiadiazole exhibited varying degrees of antimicrobial activity against several bacterial strains. The MIC values for some derivatives ranged from 1.95 µg/mL to 15.62 µg/mL against Staphylococcus spp. and Enterococcus faecalis ATCC 29212, indicating strong activity against these pathogens .
The mechanism by which these compounds exert their antimicrobial effects is believed to involve interference with bacterial cell wall synthesis or function, although specific pathways for this compound have yet to be fully elucidated.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- Researchers synthesized a series of derivatives based on the thiadiazole framework and evaluated their antimicrobial activity.
- The study concluded that introducing various substituents significantly affected the bioactivity of the compounds.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 1.95 | Staphylococcus aureus |
| Compound B | 15.62 | Enterococcus faecalis |
- Characterization Techniques :
- Characterization was performed using NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compounds.
- The spectral data provided insights into the electronic environment of the functional groups present in the compound.
Toxicity and Safety
While exploring the biological activities of this compound, it is crucial to consider its safety profile. Preliminary assessments indicated potential toxicity; thus, further studies are needed to evaluate its safety for therapeutic applications.
Comparison with Similar Compounds
Spiro Ring Systems
The target compound’s spiro[2.5]octane system is distinct from larger spiro frameworks like the 7-oxa-9-aza-spiro[4.5]decane derivatives reported in . For example, the puckering parameters defined by Cremer and Pople () could explain differences in ring conformation and hydrogen-bonding capabilities compared to larger spiro systems .
Table 1: Comparison of Spiro Systems
Thiadiazole Derivatives
The 4-methyl-1,2,3-thiadiazole group in the target compound differs from pharmacopeial thiadiazoles, such as those in and , which are often used in antibiotics (e.g., cephalosporins). Key distinctions include:
- Substituent Position : The methyl group at position 4 on the thiadiazole may enhance lipophilicity compared to unsubstituted analogs.
- Linkage : The carbonyl bridge in the target compound contrasts with thioether or direct alkyl linkages in pharmacopeial thiadiazoles, altering electronic effects and metabolic stability .
Heterocyclic Substituents
The thiadiazole moiety (two nitrogens, one sulfur) contrasts with oxadiazoles (two nitrogens, one oxygen; ) and triazoles (three nitrogens; ). These differences influence:
- Hydrogen Bonding : Thiadiazoles exhibit weaker hydrogen-bonding capacity than oxadiazoles or triazoles due to sulfur’s lower electronegativity.
Table 2: Heterocyclic Substituent Properties
| Heterocycle | Atoms (N/S/O) | Hydrogen-Bonding Capacity | Electron Effects |
|---|---|---|---|
| 1,2,3-Thiadiazole | 2N, 1S | Low | Strong electron-withdrawing |
| 1,3,4-Oxadiazole | 2N, 1O | Moderate | Moderate electron-withdrawing |
| 1,2,4-Triazole | 3N | High | Mild electron-withdrawing |
Functional Groups: Ester vs. Amide
The methyl carboxylate group in the target compound contrasts with amide functionalities in ’s spiro derivatives. Esters are more prone to hydrolysis than amides, suggesting differences in metabolic stability and bioavailability. However, esters may serve as prodrugs, releasing active carboxylic acids in vivo .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 6-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step reactions involving spirocyclic intermediates and carbonyl coupling agents. Critical parameters include temperature (typically 60–80°C for cyclization), solvent polarity (e.g., THF or DMF for solubility), and reaction time (12–24 hours for complete conversion). Catalytic bases like triethylamine may enhance coupling efficiency. Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity .
- Validation : Monitor intermediates using TLC and confirm final product structure via NMR (¹H/¹³C) and mass spectrometry .
Q. How is the spirocyclic core structure of this compound confirmed analytically?
- Techniques :
- NMR Spectroscopy : ¹H NMR reveals distinct splitting patterns for spirocyclic protons (e.g., geminal coupling in the azaspiro ring). ¹³C NMR identifies carbonyl carbons (170–180 ppm) and thiadiazole carbons (150–160 ppm) .
- X-ray Crystallography : Resolves spatial arrangement of the bicyclic system and confirms stereochemistry .
- IR Spectroscopy : Detects C=O stretches (~1700 cm⁻¹) and C-S vibrations (~650 cm⁻¹) from the thiadiazole moiety .
Q. What are the stability considerations for this compound under varying storage conditions?
- Guidelines : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the ester and thiadiazole groups. Avoid prolonged exposure to light, as UV radiation may degrade the spirocyclic core. Stability assays using HPLC can quantify decomposition products over time .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the thiadiazole moiety in this compound?
- Approach : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the thiadiazole ring. Identify nucleophilic/electrophilic sites for targeted derivatization. Compare with experimental results (e.g., regioselective alkylation at the 5-position of the thiadiazole) .
- Contradictions : Discrepancies between predicted and observed reactivity may arise from solvent effects or steric hindrance in the spirocyclic system .
Q. What strategies optimize bioactivity by modifying the azaspiro or thiadiazole subunits?
- Case Studies :
- Azaspiro Modifications : Introduce polar substituents (e.g., hydroxyl or amine groups) to enhance water solubility and target binding. Compare with analogs like Ethyl 6-oxaspiro[2.5]octane-1-carboxylate, where ester groups influence pharmacokinetics .
- Thiadiazole Derivatives : Replace the 4-methyl group with halogen atoms (e.g., Cl/F) to modulate electronic effects and improve antimicrobial activity, as seen in structurally related thiadiazole-containing compounds .
Q. How does the compound’s stereochemistry impact its interaction with biological targets?
- Experimental Design : Synthesize enantiomers via chiral catalysts (e.g., Evans’ oxazolidinones) and evaluate binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, spirocyclic analogs with (R)-configurations show higher inhibition of bacterial enzymes compared to (S)-forms .
Q. What in vitro assays are suitable for assessing this compound’s anti-inflammatory or anticancer potential?
- Assay Recommendations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
